Full Agonist Efficacy at the 5-HT2C Receptor Distinguishes MK-212 from mCPP
MK-212 functions as a full agonist at the 5-HT2C receptor, stimulating maximal phosphoinositide (PI) hydrolysis, whereas the structurally related piperazine mCPP acts only as a partial agonist. In a direct comparison within the same study, MK-212 exhibited a fractional efficacy of 1.1 relative to 5-HT, compared to mCPP's fractional efficacy of 0.72 [1].
| Evidence Dimension | 5-HT2C receptor-mediated phosphoinositide (PI) hydrolysis (Fractional Efficacy) |
|---|---|
| Target Compound Data | Fractional efficacy = 1.1 |
| Comparator Or Baseline | mCPP (Fractional efficacy = 0.72); 5-HT (Baseline = 1.0) |
| Quantified Difference | MK-212 efficacy is 1.53 times that of mCPP (1.1/0.72). |
| Conditions | In vitro assay using rat choroid plexus tissue. |
Why This Matters
The distinction between full and partial agonism is critical for experimental design, as the magnitude of receptor activation directly influences downstream signaling cascades and observed physiological outcomes.
- [1] Fiorella, D., Helsley, S., Rabin, R. A., & Winter, J. C. (1995). 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 122(3), 237-243. View Source
